

# How to store dicreatine malate to maintain stability

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## Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

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## Technical Support Center: Dicreatine Malate

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of **dicreatine malate** to ensure its stability for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

## Frequently Asked Questions (FAQs)

Q1: What is **dicreatine malate** and how does its structure differ from creatine monohydrate?

A1: **Dicreatine malate** is a creatine salt composed of two creatine molecules chemically bonded to one molecule of malic acid.<sup>[1][2]</sup> This differs from creatine monohydrate, which consists of one creatine molecule bound to a single water molecule. The presence of malic acid, a key intermediate in the Krebs cycle (citric acid cycle), is intended to enhance solubility and potentially influence cellular energy metabolism.<sup>[1][3]</sup>

Q2: What are the primary factors that affect the stability of **dicreatine malate**?

A2: The stability of **dicreatine malate** is primarily influenced by three factors:

- **Moisture:** **Dicreatine malate** is less hygroscopic (prone to absorbing moisture from the air) than creatine monohydrate, which contributes to better physical stability and reduced clumping.<sup>[3]</sup> However, exposure to humidity can still lead to degradation.

- Temperature: Elevated temperatures accelerate the degradation of creatine compounds.
- pH: In aqueous solutions, the pH plays a critical role. Creatine is most stable in a neutral to slightly alkaline environment. Acidic conditions can significantly increase the rate of degradation to creatinine.[4]

Q3: What is the main degradation product of **dicreatine malate**?

A3: The primary degradation product of **dicreatine malate** is creatinine. This occurs through a non-enzymatic intramolecular cyclization of the creatine molecule, resulting in the loss of a water molecule.[4][5]

Q4: How should I store **dicreatine malate** powder to ensure its long-term stability?

A4: To maintain the stability of **dicreatine malate** powder, it is recommended to:

- Store it in a cool, dry place.
- Keep the container tightly sealed to protect it from atmospheric moisture.
- Avoid exposure to direct sunlight and high temperatures.

Q5: For how long can I expect **dicreatine malate** powder to remain stable?

A5: When stored under ideal conditions (cool, dry, and sealed), creatine compounds are very stable. Creatine monohydrate powder has been shown to be stable for over three years, even at elevated temperatures, with minimal degradation.[4] While specific long-term stability data for **dicreatine malate** is less common, its lower hygroscopicity suggests it should have a comparable or even slightly better shelf life than creatine monohydrate in its powdered form.

## Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of **dicreatine malate** in a laboratory setting.

Issue	Potential Cause(s)	Recommended Solution(s)
Powder has formed clumps or appears caked.	Exposure to humidity due to improper storage or repeated opening of the container in a humid environment.	1. Break up the clumps gently with a spatula. 2. If clumping is severe, consider drying the powder in a desiccator. 3. For future prevention, store in a tightly sealed container with a desiccant, and minimize the time the container is open.
Inconsistent results in bioassays or in vitro experiments.	Degradation of dicreatine malate to creatinine in aqueous stock solutions.	1. Prepare fresh stock solutions daily. 2. If longer-term storage of solutions is necessary, store at 4°C to slow the degradation rate. <sup>[6]</sup> 3. Verify the concentration and purity of your stock solution using HPLC (see Experimental Protocols).
Precipitation observed in aqueous buffer solutions.	The concentration of dicreatine malate exceeds its solubility limit at the given temperature or pH.	1. Warm the solution gently to increase solubility. 2. Adjust the pH of the buffer to a more neutral or slightly alkaline range, if experimentally permissible. 3. Prepare a more dilute stock solution.
Unexpected pH shift in unbuffered aqueous solutions.	The malic acid component of dicreatine malate can slightly lower the pH of the solution.	1. Use a buffered solution appropriate for your experimental system. 2. Measure and adjust the pH of your final working solution before use.

## Data Presentation

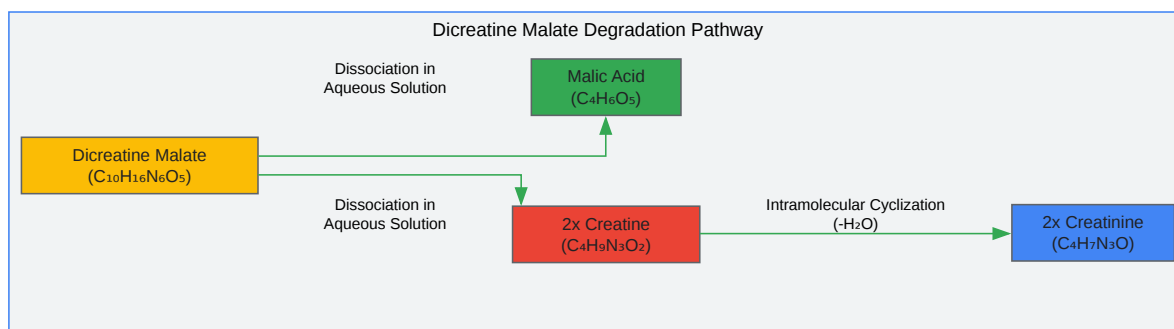
While extensive quantitative stability data for **dicreatine malate** is not readily available in the literature, the following table provides an overview of the stability of creatine salts under various conditions, which can be used to infer the expected stability of **dicreatine malate**. The data is primarily based on studies of creatine monohydrate and dicreatine citrate.

Table 1: Inferred Stability of **Dicreatine Malate** Under Various Conditions

Condition	Parameter	Expected Stability Outcome for Dicreatine Malate	Reference
Solid State	Temperature	Highly stable. Minimal degradation expected even at elevated temperatures (e.g., 40°C) for extended periods.	[4]
Humidity	Less hygroscopic than creatine monohydrate, leading to better resistance to clumping and degradation from moisture.	[3]	
Aqueous Solution	Temperature	Degradation rate increases with temperature. Refrigeration (4°C) significantly slows down degradation compared to room temperature (25°C).	[6]
pH	Degradation is pH-dependent. Stability is lowest in acidic conditions (pH 3-5) and increases in neutral to alkaline conditions.	[4]	

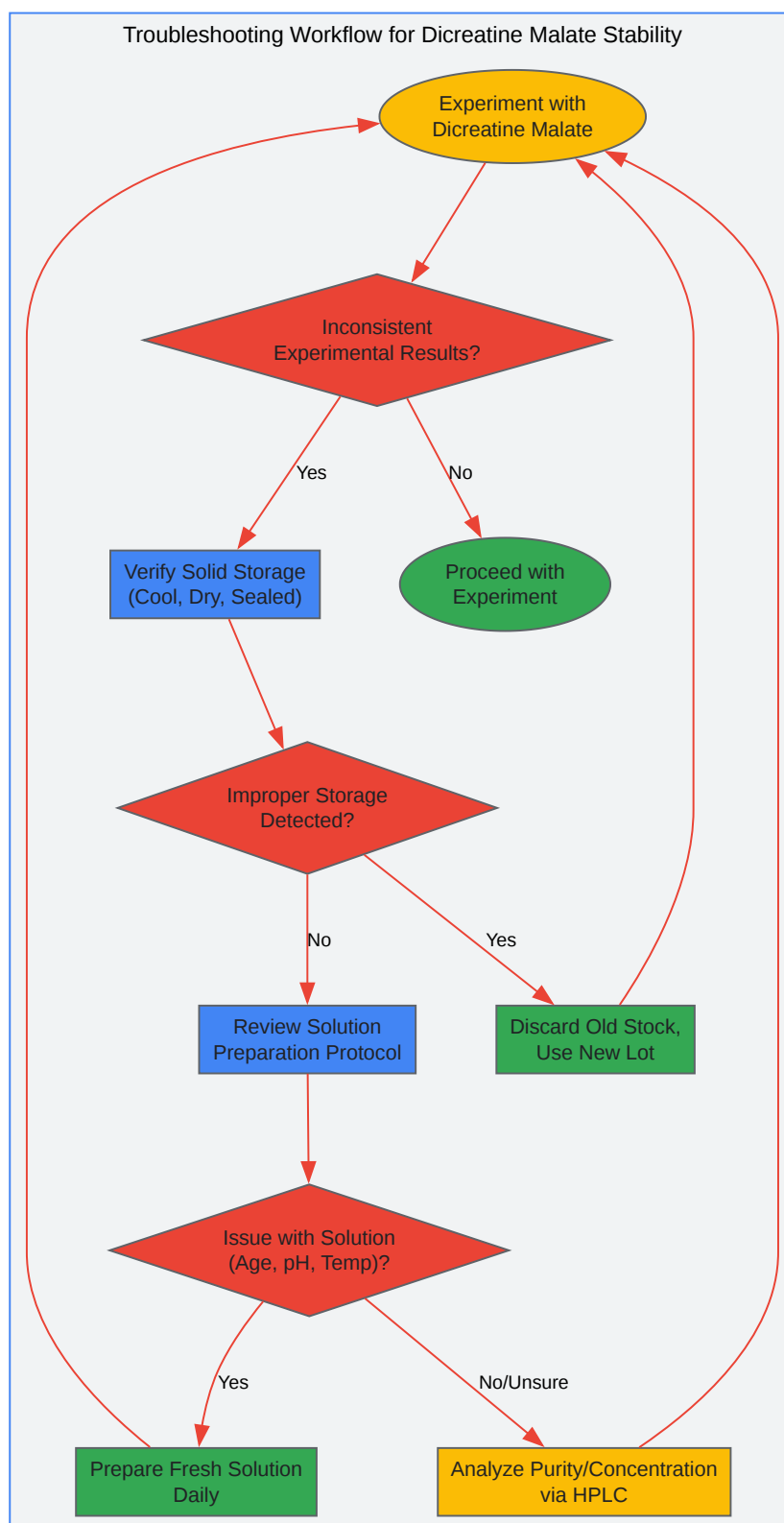
Note: The data presented is inferred from studies on creatine monohydrate and other creatine salts. It is recommended to perform specific stability studies for **dicreatine malate** under your experimental conditions.

## Mandatory Visualization



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Caption: Degradation pathway of **dicreatine malate** in an aqueous environment.



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Caption: Logical workflow for troubleshooting stability issues with **dicreatine malate**.

## Experimental Protocols

### Protocol 1: Accelerated Stability Study of **Dicreatine Malate** Powder

Objective: To evaluate the stability of **dicreatine malate** powder under accelerated temperature and humidity conditions.

Materials:

- **Dicreatine malate** powder
- Environmental chamber
- Amber glass vials with airtight seals
- Analytical balance
- HPLC system with UV detector (see Protocol 2)

Methodology:

- Accurately weigh 1-2 grams of **dicreatine malate** powder into several amber glass vials.
- Tightly seal the vials.
- Place the vials in an environmental chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).
- At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.
- Visually inspect the powder for any changes in color, appearance, or clumping.
- Quantify the amount of **dicreatine malate** and creatinine in the sample using the HPLC-UV method described in Protocol 2.
- Calculate the percentage of degradation at each time point.

### Protocol 2: Quantification of **Dicreatine Malate** and Creatinine by HPLC-UV



Objective: To determine the concentration of **dicreatine malate** and its degradation product, creatinine, in a sample.

Instrumentation and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile phase: A buffer solution such as 0.05 M potassium phosphate monobasic, adjusted to a pH of 6.5 with potassium hydroxide.
- Acetonitrile (HPLC grade)
- **Dicreatine malate** reference standard
- Creatinine reference standard
- Deionized water

Chromatographic Conditions (Example):

- Mobile Phase: 95:5 (v/v) phosphate buffer : acetonitrile
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
- Column Temperature: 25°C

Procedure:

- Standard Preparation:
  - Prepare stock solutions of **dicreatine malate** and creatinine reference standards in the mobile phase (e.g., 1 mg/mL).

- From the stock solutions, prepare a series of working standards with varying concentrations to create a calibration curve.
- Sample Preparation:
  - Accurately weigh a known amount of the **dicreatine malate** sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the range of the calibration curve.
  - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
  - Inject the standard solutions into the HPLC system to generate a calibration curve for both **dicreatine malate** and creatinine.
  - Inject the prepared sample solution.
  - Identify and quantify the peaks corresponding to **dicreatine malate** and creatinine based on their retention times and the calibration curves.
- Calculation:
  - Calculate the concentration of **dicreatine malate** and creatinine in the sample.
  - Determine the percentage of degradation by expressing the amount of creatinine as a percentage of the initial amount of **dicreatine malate**.

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